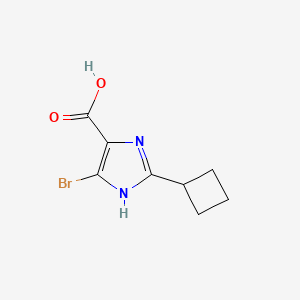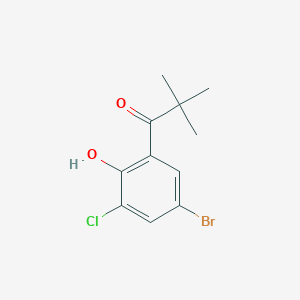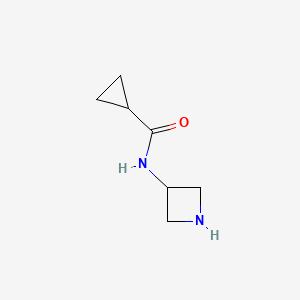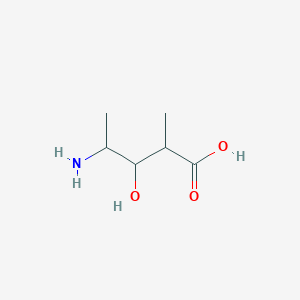
4-Amino-3-hydroxy-2-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-hydroxy-2-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-methyl-3-hydroxybutanoic acid and ammonia. The reaction typically proceeds under mild conditions, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of biocatalysts and enzymatic processes is also explored to enhance the selectivity and efficiency of the synthesis.
化学反应分析
Types of Reactions
4-Amino-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-amino-3-oxopentanoic acid, while reduction of the amino group may produce 4-amino-3-hydroxy-2-methylpentane.
科学研究应用
4-Amino-3-hydroxy-2-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can influence various metabolic pathways, leading to changes in cellular function and signaling. Its effects are mediated through interactions with receptors, enzymes, and other proteins, which can modulate physiological processes.
相似化合物的比较
4-Amino-3-hydroxy-2-methylpentanoic acid can be compared with other similar compounds such as:
Leucine (2-amino-4-methylpentanoic acid): Both compounds share a similar structure, but leucine lacks the hydroxyl group present in this compound.
Isoleucine (2-amino-3-methylpentanoic acid): Isoleucine has a similar backbone but differs in the position of the methyl group.
Valine (2-amino-3-methylbutanoic acid): Valine has a shorter carbon chain and lacks the hydroxyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
4-amino-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(6(9)10)5(8)4(2)7/h3-5,8H,7H2,1-2H3,(H,9,10) |
InChI 键 |
QUVATQRRTNYWIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(C)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)



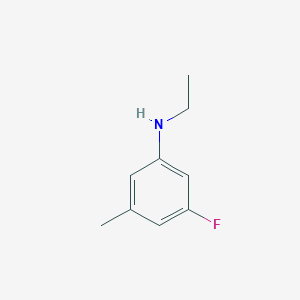

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
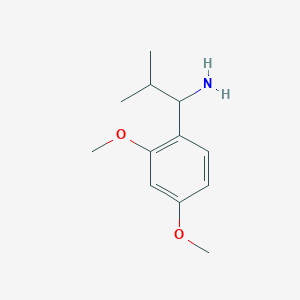
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
